molecular formula C6H8ClN3O2 B12066105 (3-nitropyridin-2-yl)methanamine;hydrochloride CAS No. 1824097-42-8

(3-nitropyridin-2-yl)methanamine;hydrochloride

Cat. No.: B12066105
CAS No.: 1824097-42-8
M. Wt: 189.60 g/mol
InChI Key: DBNHYLRGNKYHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-nitropyridin-2-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C6H8ClN3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-nitropyridin-2-yl)methanamine;hydrochloride typically involves the nitration of pyridine derivatives followed by amination. The nitration process introduces a nitro group (-NO2) into the pyridine ring, which is then followed by the introduction of an amine group (-NH2) through various amination reactions. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-nitropyridin-2-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield (3-aminopyridin-2-yl)methanamine, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3-nitropyridin-2-yl)methanamine;hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (3-nitropyridin-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biological molecules. The amine group can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-nitropyridin-3-yl)methanamine
  • (2-nitropyridin-3-yl)methanamine
  • (3-nitropyridin-4-yl)methanamine

Uniqueness

(3-nitropyridin-2-yl)methanamine;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

1824097-42-8

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.60 g/mol

IUPAC Name

(3-nitropyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H7N3O2.ClH/c7-4-5-6(9(10)11)2-1-3-8-5;/h1-3H,4,7H2;1H

InChI Key

DBNHYLRGNKYHMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CN)[N+](=O)[O-].Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.